molecular formula C13H9F3N4 B5760409 5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B5760409
M. Wt: 278.23 g/mol
InChI Key: UORICKLUUCHRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, several research studies have reported that it exhibits its biological activities by interacting with specific molecular targets in the cells. For example, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis through the inhibition of specific enzymes and signaling pathways.
Biochemical and Physiological Effects:
5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, such as topoisomerase II and DNA polymerase, which are essential for the growth and replication of cancer cells. It has also been reported to modulate specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments include its potent biological activities, wide range of applications, and well-established synthesis method. However, its limitations include its potential toxicity, low solubility, and limited availability.

Future Directions

The future directions for the research on 5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine include the development of more potent and selective derivatives for specific biological targets, the investigation of its potential applications in drug delivery systems, and the evaluation of its pharmacokinetic and pharmacodynamic properties in vivo. Furthermore, the development of novel synthetic methods for the preparation of 5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives is also an area of interest for future research.

Synthesis Methods

The synthesis of 5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 4-methylphenyl hydrazine with ethyl trifluoroacetate, followed by the addition of 3-aminopyrazole-4-carboxaldehyde. The reaction mixture is then heated under reflux conditions to obtain the desired product. This synthesis method has been reported in several research articles and has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral activities. Several research studies have reported the synthesis and evaluation of 5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives as potential drug candidates for the treatment of various diseases.

properties

IUPAC Name

5-(4-methylphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4/c1-8-2-4-9(5-3-8)10-6-11(13(14,15)16)20-12(19-10)17-7-18-20/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORICKLUUCHRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

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